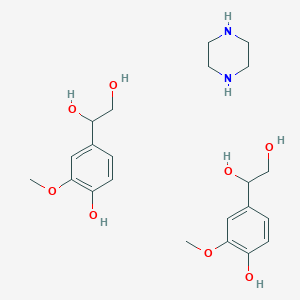

4-Hydroxy-3-methoxyphenylglycol hemipiperazinium salt

Description

4-Hydroxy-3-methoxyphenylglycol hemipiperazinium salt (HMPG hemipiperazinium salt) is a derivative of 4-hydroxy-3-methoxyphenylglycol (HMPG), a major metabolite of norepinephrine in the central nervous system (CNS). HMPG is formed via the sequential actions of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) on norepinephrine, with its sulfate and glucuronide conjugates commonly detected in biofluids like cerebrospinal fluid (CSF) and urine . The hemipiperazinium salt form enhances the compound’s solubility and stability, making it a critical standard in analytical methods such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD) for quantifying catecholamine metabolites .

Properties

CAS No. |

67423-45-4 |

|---|---|

Molecular Formula |

C13H22N2O4 |

Molecular Weight |

270.32 g/mol |

IUPAC Name |

1-(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol;piperazine |

InChI |

InChI=1S/C9H12O4.C4H10N2/c1-13-9-4-6(8(12)5-10)2-3-7(9)11;1-2-6-4-3-5-1/h2-4,8,10-12H,5H2,1H3;5-6H,1-4H2 |

InChI Key |

AFGWPOQJLVKLOJ-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)C(CO)O)O.COC1=C(C=CC(=C1)C(CO)O)O.C1CNCCN1 |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CO)O)O.C1CNCCN1 |

Other CAS No. |

67423-45-4 |

Pictograms |

Irritant |

Synonyms |

MHPG piperazine; MOPEG piperazine |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Hydroxy-3-methoxyphenylglycol hemipiperazinium salt involves the reaction of 4-Hydroxy-3-methoxyphenylglycol with piperazine . The reaction typically occurs under controlled conditions to ensure the formation of the hemipiperazinium salt. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

4-Hydroxy-3-methoxyphenylglycol hemipiperazinium salt undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula: CHO·0.5CHN

- CAS Number: 67423-45-4

- Molecular Weight: 227.26 g/mol

- EC Number: 266-689-7

The compound is a derivative of 4-hydroxy-3-methoxyphenylglycol, which is known for its role as a metabolite of norepinephrine, suggesting potential applications in studying catecholamine metabolism and related disorders.

Neuropharmacology

MHPG piperazine has been utilized in various studies focusing on neurotransmitter dynamics, particularly concerning dopamine and serotonin systems. Research indicates that it can influence dopaminergic and serotonergic signaling pathways, making it valuable for understanding mood disorders and neurodegenerative diseases.

Case Study: Dopaminergic Neuron Function

A study demonstrated that MHPG piperazine administration affected gene expression related to dopaminergic neuron function, highlighting its role in maintaining neuronal identity and function. The loss of PRC2-mediated repression was linked to behavioral deficits characteristic of Parkinson's disease (PD) .

Cardiovascular Research

The compound has also been evaluated for its effects on smooth muscle relaxation in various animal models. It has shown promise in modulating vascular responses, which could have implications for treating hypertension and other cardiovascular conditions.

Data Table: Effects on Smooth Muscle Relaxation

| Study | Model Organism | Observed Effect |

|---|---|---|

| Mouse Trachea | Significant relaxation at specific concentrations | |

| Guinea Pig Trachea | Dose-dependent relaxation observed | |

| Rat Aorta | Enhanced vasodilation response |

Analytical Chemistry

MHPG piperazine is also employed in analytical techniques such as high-performance liquid chromatography (HPLC) for quantifying catecholamines and their metabolites in biological samples. This application is crucial for pharmacokinetic studies and understanding drug metabolism.

Case Study: HPLC Method Development

A reversed-phase chromatographic method was developed to simultaneously measure monoamines and their metabolites, including MHPG. This method demonstrated high sensitivity and specificity, facilitating the study of neurotransmitter dynamics in vivo .

Mechanism of Action

The compound exerts its effects by participating in the metabolic pathways of norepinephrine. It is involved in the breakdown of norepinephrine into its metabolites, which are then further processed in the body . The molecular targets include enzymes involved in norepinephrine metabolism, such as monoamine oxidase .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues and Derivatives

Table 1: Structural and Physicochemical Properties of HMPG Hemipiperazinium Salt and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 4-Hydroxy-3-methoxyphenylglycol hemipiperazinium salt | 2396-61-4* | C13H20N2O4 | 268.31 | Glycol, methoxy, hemipiperazine |

| 4-Hydroxy-3-methoxyphenylglycol sulfate potassium salt | 71324-20-4 | C9H11KO7S | 302.34 | Glycol, sulfate, methoxy |

| 3-Methoxy-4-hydroxyphenylglycol (MHPG) | 534-82-7 | C9H12O4 | 184.19 | Glycol, methoxy, hydroxyl |

| Homovanillic Acid (HVA) | 306-08-1 | C9H10O4 | 182.18 | Carboxylic acid, methoxy |

| 3,4-Dihydroxyphenylglycol (DHPG) | 775-41-9 | C8H10O4 | 170.16 | Glycol, dihydroxy |

*Note: CAS number inferred from commercial sources (e.g., Sigma Biochemical Library) .

Key Structural Differences :

- HMPG hemipiperazinium salt contains a hemipiperazine moiety, which is absent in the sulfate (e.g., 71324-20-4) or free glycol (MHPG) forms. This modification improves solubility in polar solvents, facilitating its use in analytical workflows .

- HVA lacks the glycol group but shares the methoxy and hydroxyl substituents, making it a dopamine metabolite rather than a norepinephrine derivative .

- DHPG retains two hydroxyl groups on the phenyl ring, reflecting its status as an intermediate before O-methylation by COMT .

Metabolic Pathways and Physiological Roles

Key Findings :

- In contrast, MHPG sulfate potassium salt is a terminal metabolite detected in urine and serum, associated with immune regulation in conditions like acute-on-chronic liver failure .

- Its levels increase under MAO inhibition, as seen in rabbit brain slice studies .

Table 3: Analytical Performance in Neurotransmitter Studies

Key Insights :

- HMPG hemipiperazinium salt is favored in HPLC-ECD workflows due to its electrochemical activity and stability, whereas MHPG sulfate potassium salt is better quantified via LC-MS/MS for clinical biomarker studies .

- DHPG ’s susceptibility to oxidation necessitates rigorous sample handling, unlike its methylated counterparts .

Biological Activity

4-Hydroxy-3-methoxyphenylglycol hemipiperazinium salt, commonly referred to as MHPG, is a compound derived from the metabolism of catecholamines and has been studied for its potential biological activities. It is particularly recognized for its role in neurological functions and its implications in various neurobiological processes.

Chemical Structure and Properties

MHPG is a piperazine derivative of 4-hydroxy-3-methoxyphenylglycol, which is a metabolite of norepinephrine. The structural formula can be represented as follows:

This compound features a phenolic hydroxyl group and a methoxy group, contributing to its biological activity through interactions with neurotransmitter systems.

Neurotransmitter Modulation

MHPG has been implicated in the modulation of neurotransmitter systems, particularly in the context of dopamine and serotonin pathways. Research indicates that MHPG can influence dopaminergic and serotonergic neuron functions, potentially affecting mood regulation and cognitive functions. For instance, in studies involving neuronal models, MHPG administration was associated with alterations in gene expression linked to dopaminergic neuron identity and function, which are critical in conditions like Parkinson's disease and mood disorders .

Case Studies and Research Findings

- Neuronal Function and Survival : A study demonstrated that loss of PRC2-mediated repression in dopaminergic neurons resulted in altered expression of genes essential for neuronal survival, implicating MHPG as a potential modulator of these pathways. This suggests that MHPG may have protective effects against neurodegeneration by maintaining neuronal identity through epigenetic mechanisms .

- Metabolic Effects : Another line of research has explored the metabolic implications of MHPG. It has been shown to interact with specific receptors (such as GPR41), influencing lipid metabolism and potentially offering anti-obesity effects through enhanced lipid catabolism pathways . This indicates that MHPG may have broader implications beyond neurotransmission, affecting metabolic homeostasis.

- Cognitive Function : The compound has also been studied for its cognitive-enhancing properties. In animal models, MHPG administration has been linked to improvements in cognitive function, suggesting its potential as a therapeutic agent in cognitive disorders .

Summary of Findings

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying 4-Hydroxy-3-methoxyphenylglycol hemipiperazinium salt?

- Methodological Answer : Synthesis typically involves condensation reactions between glycolic acid derivatives and piperazine under controlled pH and temperature. Purification can be optimized using solvent recrystallization (e.g., ethanol/water mixtures) or column chromatography with polar stationary phases. Computational reaction path search methods, such as quantum chemical calculations, can predict optimal reaction conditions and intermediates, reducing trial-and-error approaches .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm molecular structure and hydrogen bonding.

- HPLC with UV-Vis detection (λ = 280 nm) to assess purity (>95% threshold).

- Mass spectrometry (HRMS) for exact mass verification.

Cross-referencing these methods ensures robust characterization .

Q. How should researchers handle stability challenges during storage of this salt?

- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C. Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify degradation thresholds. Monitor hygroscopicity via dynamic vapor sorption (DVS) assays .

Q. What strategies are recommended for literature review and database selection when studying this compound?

- Methodological Answer : Prioritize databases like SciFinder, Reaxys, and PubMed using search terms such as "hemipiperazinium salts," "catecholamine metabolites," and "glycol derivatives." Combine Boolean operators (AND/OR) with filters for synthesis protocols or pharmacological data. Validate sources by cross-checking CAS registry numbers (e.g., 306-08-1 for related compounds) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and interaction of this compound with biological targets?

- Methodological Answer : Employ density functional theory (DFT) to model electron distribution and reactive sites. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to enzymes like monoamine oxidase (MAO). Validate predictions with in vitro assays, such as fluorescence-based enzyme inhibition studies .

Q. What experimental designs are suitable for resolving contradictions in reported pharmacological data?

- Methodological Answer : Apply factorial design (e.g., 2^k factorial experiments) to isolate variables like pH, temperature, and solvent polarity. Use ANOVA to identify statistically significant factors. For in vivo studies, incorporate control groups with selective MAO inhibitors to differentiate metabolic pathways .

Q. How can researchers assess the environmental impact of this compound given limited ecotoxicological data?

- Methodological Answer : Perform in silico toxicity prediction using tools like ECOSAR or TEST to estimate LC50 values for aquatic organisms. Conduct soil mobility assays via column chromatography with standardized OECD guidelines. Note that current safety data sheets lack ecotoxicological profiles, necessitating extrapolation from structurally similar compounds .

Q. What methodologies are effective for studying the compound’s interaction with cellular membranes?

- Methodological Answer : Use fluorescence anisotropy with DPH probes to measure membrane fluidity changes. Complement with Langmuir-Blodgett trough experiments to assess interfacial behavior. For advanced imaging, employ confocal microscopy with fluorescently tagged liposomes .

Methodological Notes

- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR + X-ray crystallography) and replicate experiments under varying conditions.

- Experimental Optimization : Utilize response surface methodology (RSM) to refine reaction yields or bioactivity thresholds .

- Ethical Compliance : Adhere to institutional guidelines for disposal, as recommended in safety data sheets, despite limited ecological data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.